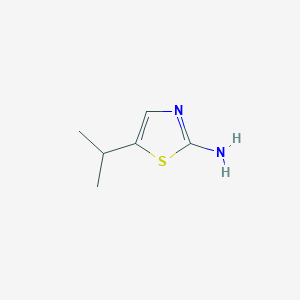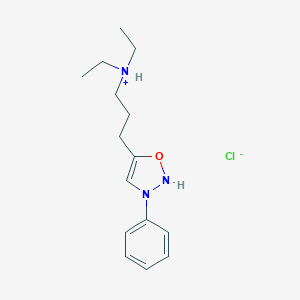![molecular formula C15H10Cl2N2O3S B024668 4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid CAS No. 105354-19-6](/img/structure/B24668.png)
4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid, also known as DBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBC is a member of the benzamide family and is widely used in the chemical industry as a starting material for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid is not fully understood. However, it has been suggested that this compound exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. This compound has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases.
Advantages and Limitations for Lab Experiments
4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid is a relatively stable compound and can be easily synthesized in the laboratory. It has also been found to exhibit low toxicity, making it a suitable candidate for further research. However, the solubility of this compound in water is limited, which can pose a challenge in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can hinder its clinical development.
Future Directions
There are several future directions for the research on 4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid. One potential application of this compound is in the treatment of neurodegenerative disorders. Studies have shown that this compound can protect neurons from oxidative stress and inflammation, which are implicated in the development of these disorders. Another potential application of this compound is in the development of new anti-cancer therapies. Further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic use. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new compounds with improved properties.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound is a relatively simple process, and it has been found to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic use.
Synthesis Methods
The synthesis of 4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid involves the reaction of 2,4-dichlorobenzoyl chloride with thiourea in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain this compound. The synthesis of this compound is a relatively simple process and can be carried out on a large scale.
Scientific Research Applications
4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
105354-19-6 |
|---|---|
Molecular Formula |
C15H10Cl2N2O3S |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
4-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10Cl2N2O3S/c16-9-3-6-11(12(17)7-9)13(20)19-15(23)18-10-4-1-8(2-5-10)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23) |
InChI Key |
AIMPAJQRVKUBCJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



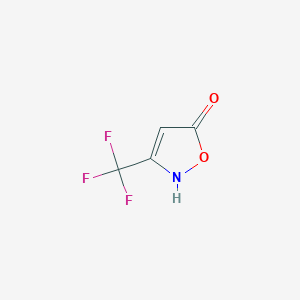

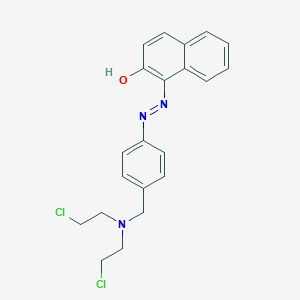

![(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B24594.png)
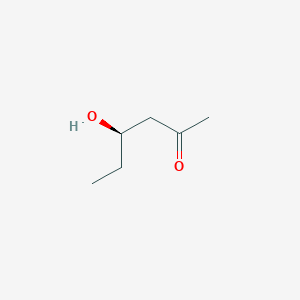


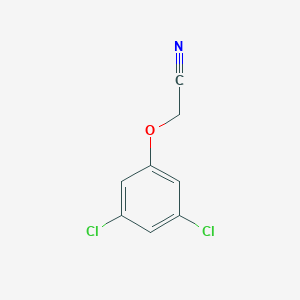
![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)

